Benzydamine N-Oxide Hydrochloride
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Overview
Description
Benzydamine N-Oxide Hydrochloride is a derivative of benzydamine, a non-steroidal anti-inflammatory drug (NSAID) known for its local anaesthetic and analgesic properties. This compound is primarily used for its anti-inflammatory and pain-relieving effects, particularly in the treatment of conditions affecting the mouth, throat, and musculoskeletal system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzydamine N-Oxide Hydrochloride typically involves the oxidation of benzydamine. One common method is the use of flavin-containing monooxygenases (FMO) to catalyze the N-oxidation of benzydamine . The reaction conditions often include the presence of NADPH and specific inhibitors to ensure selective oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is then purified and formulated into various pharmaceutical products .
Chemical Reactions Analysis
Types of Reactions
Benzydamine N-Oxide Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Catalyzed by flavin-containing monooxygenases, leading to the formation of the N-oxide derivative.
Reduction: Can be reduced back to benzydamine under specific conditions.
Substitution: Involves the replacement of functional groups, although this is less common.
Common Reagents and Conditions
Oxidation: Requires NADPH and specific FMO enzymes.
Reduction: Typically involves reducing agents like sodium thiosulfate.
Substitution: May involve various nucleophiles depending on the desired product.
Major Products Formed
The primary product of these reactions is this compound itself, with potential by-products including reduced forms and other substituted derivatives .
Scientific Research Applications
Benzydamine N-Oxide Hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzydamine N-Oxide Hydrochloride involves its interaction with inflammatory pathways. It inhibits the production of pro-inflammatory cytokines and stabilizes cell membranes, leading to reduced inflammation and pain . The compound primarily targets flavin-containing monooxygenases, which catalyze its oxidation and subsequent pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Benzydamine Hydrochloride: The parent compound, known for its anti-inflammatory and analgesic properties.
Other NSAIDs: Such as aspirin and ibuprofen, which also have anti-inflammatory effects but differ in their chemical structure and mechanism of action.
Uniqueness
Benzydamine N-Oxide Hydrochloride is unique due to its specific interaction with flavin-containing monooxygenases and its localized action, which minimizes systemic side effects compared to other NSAIDs .
Properties
CAS No. |
39860-94-1 |
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Molecular Formula |
C19H24ClN3O2 |
Molecular Weight |
361.9 g/mol |
IUPAC Name |
3-(1-benzylindazol-3-yl)oxy-N,N-dimethylpropan-1-amine oxide;hydrochloride |
InChI |
InChI=1S/C19H23N3O2.ClH/c1-22(2,23)13-8-14-24-19-17-11-6-7-12-18(17)21(20-19)15-16-9-4-3-5-10-16;/h3-7,9-12H,8,13-15H2,1-2H3;1H |
InChI Key |
QOKDKSJKRKBVHZ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3)[O-].Cl |
Origin of Product |
United States |
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